molecular formula C16H14FNO3 B12122061 Benzoic acid, 2-[[[2-(4-fluorophenyl)ethyl]amino]carbonyl]- CAS No. 646509-05-9

Benzoic acid, 2-[[[2-(4-fluorophenyl)ethyl]amino]carbonyl]-

Cat. No.: B12122061
CAS No.: 646509-05-9
M. Wt: 287.28 g/mol
InChI Key: VNLUDDTZBURVKG-UHFFFAOYSA-N
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Description

2-[2-(4-fluorophenyl)ethylcarbamoyl]benzoic Acid is an organic compound with the molecular formula C16H14FNO3 It is characterized by the presence of a fluorophenyl group, an ethylcarbamoyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-fluorophenyl)ethylcarbamoyl]benzoic Acid typically involves the reaction of 4-fluorophenylethylamine with phthalic anhydride. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of 2-[2-(4-fluorophenyl)ethylcarbamoyl]benzoic Acid may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-fluorophenyl)ethylcarbamoyl]benzoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-[2-(4-fluorophenyl)ethylcarbamoyl]benzoic Acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(4-fluorophenyl)ethylcarbamoyl]benzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include modulation of signal transduction, alteration of gene expression, or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]benzoic Acid
  • 4-Fluorophenylacetic Acid
  • 4-Fluorobenzoic Acid

Uniqueness

2-[2-(4-fluorophenyl)ethylcarbamoyl]benzoic Acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, while the ethylcarbamoyl and benzoic acid moieties contribute to its versatility in various applications.

Properties

CAS No.

646509-05-9

Molecular Formula

C16H14FNO3

Molecular Weight

287.28 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)ethylcarbamoyl]benzoic acid

InChI

InChI=1S/C16H14FNO3/c17-12-7-5-11(6-8-12)9-10-18-15(19)13-3-1-2-4-14(13)16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21)

InChI Key

VNLUDDTZBURVKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(C=C2)F)C(=O)O

Origin of Product

United States

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